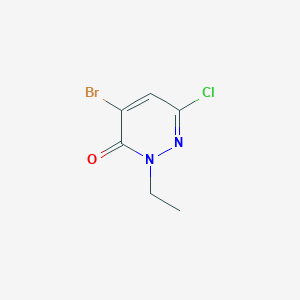

4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one

描述

4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one is a substituted pyridazinone derivative characterized by a pyridazinone core with bromo (Br) and chloro (Cl) substituents at positions 4 and 6, respectively, and an ethyl group at position 2. Pyridazinones are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The bromo and chloro substituents enhance electrophilicity, facilitating cross-coupling reactions, while the ethyl group contributes to steric and electronic modulation .

属性

分子式 |

C6H6BrClN2O |

|---|---|

分子量 |

237.48 g/mol |

IUPAC 名称 |

4-bromo-6-chloro-2-ethylpyridazin-3-one |

InChI |

InChI=1S/C6H6BrClN2O/c1-2-10-6(11)4(7)3-5(8)9-10/h3H,2H2,1H3 |

InChI 键 |

HVCBBPVZWFDNIR-UHFFFAOYSA-N |

规范 SMILES |

CCN1C(=O)C(=CC(=N1)Cl)Br |

产品来源 |

United States |

准备方法

Halogenation and Substitution Routes

While direct literature specifically naming the title compound is limited, related halogenated pyridazine derivatives and their preparation provide insights into the synthetic strategies.

Halogenation of Pyridazinones: Halogenation typically employs phosphorus oxyhalides (e.g., phosphorus oxybromide) under controlled temperature to introduce bromine selectively at the 4-position, as demonstrated in related compounds such as 2-hydroxy-4-bromo-6-methylpyridine derivatives. This method involves:

- Reacting a hydroxy-substituted pyridine or pyridazine precursor with phosphorus oxybromide in a polar aprotic solvent like DMF.

- Heating the mixture at around 110°C for 1 hour.

- Quenching with water and neutralizing with sodium carbonate to precipitate the halogenated product.

Chlorination at the 6-position can be achieved by using chlorinating agents or starting from chlorinated precursors, as seen in the synthesis of 6-chloro-substituted pyridazine intermediates.

Ethyl Group Introduction at Position 2: Alkylation or substitution reactions on the pyridazinone nitrogen or carbon adjacent to the nitrogen can introduce the ethyl group. This may involve:

- Starting from 2-ethyl-substituted pyridazine precursors.

- Using ethylating agents under basic conditions.

Cyclization and Condensation Approaches

Pyridazinone rings are often constructed via cyclocondensation reactions involving hydrazines and 1,4-dicarbonyl compounds or their equivalents. Subsequent halogenation steps install the bromine and chlorine substituents.

For example, cyclocondensation of 1,3-dichloroacetone with halogenated aminopyridines under reflux conditions has been reported to yield halogenated heterocyclic intermediates.

Suzuki–Miyaura Cross-Coupling and Related Palladium-Catalyzed Methods

Although primarily used for biaryl construction, Suzuki coupling can be adapted to introduce halogenated substituents or heteroaryl groups on pyridazine rings.

Recent advances have optimized palladium-catalyzed cross-coupling reactions to reduce catalyst loading, simplify work-up, and improve yields for halogenated heterocycles.

Detailed Synthetic Procedure Example (Adapted from Related Patent Literature)

Analytical Characterization and Verification

Spectroscopic Methods: ^1H and ^13C NMR spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography are standard to confirm structure and substitution pattern.

Purity and Yield: Yields range from moderate (23%) to good (up to 78%) depending on reaction conditions and purification methods.

Process Optimization: Use of bases such as potassium carbonate and sodium carbonate in halogenation and work-up steps improves yield and product isolation.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Halogenation with POBr3 | Phosphorus oxybromide, DMF | 110°C, 1 h | Selective bromination, good yield | Requires careful temperature control, corrosive reagents |

| Cyclocondensation | 1,3-dicarbonyls, hydrazines | Reflux in suitable solvent | Efficient ring formation | Multi-step, may require purification |

| Suzuki–Miyaura Coupling | Pd catalyst, boronic esters, halogenated aryls | Acetonitrile-water, base, elevated temp | High selectivity, mild conditions | Expensive catalyst, sensitive to moisture |

| Base-mediated work-up | Sodium carbonate, potassium carbonate | Room temp to reflux | Facilitates precipitation and purification | Multiple washing steps needed |

化学反应分析

Types of Reactions

4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogens.

科学研究应用

Anticancer Activity

Research indicates that derivatives of pyridazinones, including 4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one, exhibit promising anticancer properties. These compounds are being explored as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A study highlighted that certain pyridazinone derivatives could selectively inhibit FGFR1, FGFR2, FGFR3, and FGFR4, suggesting their potential role as targeted cancer therapies .

Antimicrobial Properties

Pyridazinones have also been investigated for their antimicrobial activities. Compounds with similar structures have shown efficacy against a range of bacterial strains, indicating that this compound could be developed further as an antibacterial agent .

Agrochemical Applications

The compound's structure suggests potential use in agrochemicals, particularly as a herbicide or pesticide. Research into similar compounds has revealed their effectiveness in controlling various pests and weeds, which could be extrapolated to include this compound .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that pyridazinone derivatives can inhibit cancer cell proliferation with IC50 values in the nanomolar range. |

| Study B | Antimicrobial Efficacy | Showed that compounds similar to this compound exhibited significant activity against Gram-positive bacteria. |

| Study C | Agrochemical Potential | Evaluated the herbicidal activity of pyridazinones, leading to the conclusion that modifications can enhance efficacy against specific weeds. |

作用机制

The mechanism of action of 4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanism.

相似化合物的比较

The structural and functional properties of 4-bromo-6-chloro-2-ethylpyridazin-3(2H)-one are best understood by comparing it with analogs differing in substituents or substitution patterns. Below is a detailed analysis supported by data tables and research findings.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues of this compound

Physicochemical and Spectroscopic Properties

Electronic Effects :

- The electron-withdrawing Br and Cl substituents increase the electrophilicity of the pyridazinone ring, enhancing reactivity in Suzuki-Miyaura couplings .

- Ethyl vs.

Spectroscopic Data :

- IR: The carbonyl (C=O) stretch in pyridazinones appears at ~1700 cm⁻¹, consistent across analogs .

- ¹H NMR : The ethyl group (position 2) in the target compound shows a triplet at δ ~1.2–1.4 ppm (CH₂CH₃) and a quartet at δ ~3.8–4.0 ppm (NCH₂), distinct from benzyl-substituted analogs (δ ~4.5–5.0 ppm for NCH₂-Ar) .

Challenges and Limitations

- Solubility: The hydrophobic ethyl group reduces aqueous solubility compared to unsubstituted pyridazinones (e.g., 4-bromo-6-chloropyridazin-3(2H)-one) .

- Stereoelectronic Trade-offs : Bulkier substituents (e.g., benzyl) hinder crystallization, complicating structural characterization via X-ray diffraction .

生物活性

4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications. This article provides a comprehensive review of its biological activity, synthesizing findings from various studies to highlight its efficacy and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 223.46 g/mol. The compound features a pyridazine ring substituted with bromine and chlorine atoms, which are known to influence its biological activity.

Antiviral Activity

Research has indicated that compounds structurally similar to this compound exhibit antiviral properties. For instance, a study on related pyridazine derivatives demonstrated significant antiviral activity against the yellow fever virus, suggesting that the presence of halogen substituents enhances the interaction with viral proteins, thereby inhibiting replication .

Table 1: Antiviral Activity of Pyridazine Derivatives

| Compound | EC50 (µM) | Virus Target |

|---|---|---|

| Compound A | 25 | Yellow Fever Virus |

| Compound B | 44 | Yellow Fever Virus |

| This compound | TBD | TBD |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focusing on pyridazinone-based inhibitors reported that certain derivatives could inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator in cell cycle progression. The binding affinity of these compounds was evaluated using molecular docking studies, revealing that they effectively occupy the ATP-binding site of CDK2 .

Table 2: Anticancer Activity and Binding Affinity

| Compound | Kd (nM) | Target Enzyme |

|---|---|---|

| BZ1 | 6.3 | BPTF |

| Compound C | TBD | CDK2 |

The mechanism by which this compound exerts its biological effects is likely multifaceted. Inhibition of viral replication may occur through interference with viral protein synthesis or assembly, while anticancer activity may stem from the inhibition of key kinases involved in cell proliferation.

Case Study: Inhibition of CDK2

In vitro studies have shown that derivatives similar to this compound can inhibit CDK2 activity, leading to reduced cell proliferation in cancer models. The binding interactions involve hydrogen bonds with critical amino acid residues within the active site, thus preventing substrate access .

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-bromo-6-chloro-2-ethylpyridazin-3(2H)-one, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via nucleophilic substitution or cyclization reactions. For example, bromination/chlorination of a pyridazinone precursor with reagents like N-bromosuccinimide (NBS) or POCl₃ under controlled temperatures (e.g., 0–5°C for bromination) can introduce halogen substituents. Ethylation at the N-2 position may involve alkylation with ethyl iodide in the presence of a base (e.g., K₂CO₃) .

- Key Considerations : Reaction stoichiometry, solvent polarity (e.g., DMF vs. THF), and temperature gradients significantly affect regioselectivity. Purity is optimized using column chromatography or recrystallization .

Q. How is the structure of this compound validated, and what analytical techniques are critical?

- Methodology : Confirmatory techniques include:

- NMR : H and C NMR to verify substitution patterns (e.g., ethyl group at N-2, bromine at C-4).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).

- XRD : Single-crystal X-ray diffraction for absolute configuration determination .

- Data Interpretation : Discrepancies in spectral data (e.g., unexpected coupling constants) may indicate impurities or tautomeric forms .

Q. What preliminary biological activities have been reported for this compound, and how are assays designed to evaluate efficacy?

- Methodology : Bioactivity screens often focus on enzyme inhibition (e.g., acetylcholinesterase) or antimicrobial activity. For example:

- In vitro assays : Microplate-based kinetic assays with IC₅₀ calculations.

- Antimicrobial testing : Agar dilution methods against Gram-positive/negative bacteria .

- Limitations : Activity variations may arise from solvent choice (DMSO vs. water) or bacterial strain specificity .

Advanced Research Questions

Q. How does the electronic and steric profile of substituents (e.g., bromine, ethyl group) influence the compound’s reactivity and biological interactions?

- Methodology :

- DFT Calculations : To model electron density maps and predict sites for electrophilic attack.

- SAR Studies : Comparing analogs (e.g., 6-chloro vs. 6-fluoro derivatives) to assess steric hindrance effects on target binding .

- Findings : Bromine’s electronegativity enhances electrophilic character, while the ethyl group may reduce solubility, impacting bioavailability .

Q. What mechanistic insights explain contradictory bioactivity results across studies (e.g., antifungal vs. antibacterial efficacy)?

- Analysis : Contradictions may stem from:

- Target specificity : Differential binding to fungal cytochrome P450 vs. bacterial topoisomerases.

- Experimental design : Variations in inoculum size, incubation time, or compound stability in assay media.

- Resolution : Cross-validation using isogenic mutant strains or co-crystallization studies to identify binding pockets .

Q. How can HPLC and LC-MS methods be optimized for quantifying trace impurities in synthesized batches?

- Methodology :

- Column Selection : C18 reverse-phase columns with gradient elution (acetonitrile/water + 0.1% formic acid).

- Detection : UV at 254 nm for halogenated compounds; MS/MS for low-abundance impurities (e.g., dehalogenated byproducts).

- Validation : ICH guidelines for linearity (R² > 0.99), LOQ (<0.1%), and precision (RSD < 2%) .

Q. What role does crystal polymorphism play in the compound’s stability and dissolution profile?

- Methodology :

- Polymorph Screening : Solvent evaporation vs. slurry conversion under varied temperatures.

- Characterization : DSC/TGA for thermal stability, PXRD for lattice arrangement.

- Implications : Metastable forms may exhibit faster dissolution but lower shelf-life .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be applied to modify the pyridazinone core for targeted drug design?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。